molecular formula C6H9F3O2 B1631745 Ethyl 3,3,3-trifluoro-2-methylpropanoate CAS No. 56354-75-7

Ethyl 3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B1631745
CAS No.: 56354-75-7
M. Wt: 170.13 g/mol
InChI Key: YEGQIYLYDBUDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3,3-trifluoro-2-methylpropanoate is a chemical compound with the molecular formula C6H9F3O2 . It has a molecular weight of 170.13 g/mol . It appears as a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 120.1±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Functionalization

  • Ester Formation and Ethanolysis

    Ethyl 3,3,3-trifluoro-2-methylpropanoate can be formed through the reaction of perfluoro-(2-methyl-2H-azirine) with ethanol. These esters are also derived from trifluoropyruvic acid hydrate treated with ethanol in the presence of hydrochloric acid (Banks, Berry, & Moore, 1969).

  • Synthesis of Anti-inflammatory Drugs

    this compound is used in synthesizing fluorine-containing analogues of non-steroidal anti-inflammatory drugs (Khudina, Burgart, & Saloutin, 2020).

  • Formation of Heterocycles

    This compound is an intermediate for synthesizing a diverse set of trifluoromethyl heterocycles, useful in pharmaceutical and agrochemical industries (Honey, Pasceri, Lewis, & Moody, 2012).

Material Science and Analytical Applications

  • Cycling Performance in Batteries

    Ethyl 3,3,3-trifluoropropanoate, a derivative, is used as an additive in lithium-ion batteries to improve cycling performance at elevated temperatures (Huang, Zheng, Wu, Wang, Pan, & Fang, 2016).

  • Conformational Studies in Organic Chemistry

    The compound's derivatives are studied for their conformational properties, offering insights into molecular interactions and stabilities (Gung & Yanik, 1996).

  • Flavor and Fragrance Industry

    Ethyl esters, including derivatives of this compound, are significant in the formation of volatile esters in fruits, impacting the flavor industry (Greene, Sanders, & Drake, 2008).

Biomedical Research

  • Drug Delivery Systems

    Its derivatives, like 2-bromo-2-methylpropanoate esters, are explored for applications in drug delivery systems due to their structural properties (Velázquez, Grande, & Elizalde, 2020).

  • Enantioselective Synthesis

    The compound is utilized in enantioselective Baker’s yeast reduction, a crucial process in the synthesis of chirally pure pharmaceuticals (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGQIYLYDBUDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525522
Record name Ethyl 3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56354-75-7
Record name Ethyl 3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3,3-trifluoro-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3,3-trifluoro-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,3,3-trifluoro-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,3,3-trifluoro-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,3,3-trifluoro-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3,3,3-trifluoro-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.